Etarotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Etarotene is chemically classified as 4-[2-(4-hydroxyphenyl)-6-methyl-3-oxo-4-hexenyl]-2-methylphenol sulfone. Its molecular formula is C25H32O2S, and it has a molecular weight of 416.59 g/mol . The compound is characterized by its unique structure, which includes a phenolic moiety and a sulfone group, contributing to its biological activity and stability.

- Oxidation: This compound can be oxidized to form various metabolites that may exhibit different biological activities.

- Conjugation: It can also participate in conjugation reactions with other molecules, enhancing its solubility and bioavailability.

- Thermal Stability: Etarotene exhibits thermal stability under physiological conditions, which is crucial for its efficacy in therapeutic applications .

Etarotene exhibits significant biological activity primarily through its interaction with retinoic acid receptors (RARs). It binds to these receptors and modulates gene expression related to cell differentiation and proliferation. This mechanism underlies its potential use in treating skin disorders such as psoriasis and certain types of cancer . Additionally, etarotene has shown anti-inflammatory properties and may influence lipid metabolism.

The synthesis of etarotene typically involves several steps:

- Formation of the Core Structure: The initial steps often include the construction of the aromatic ring system through electrophilic aromatic substitution.

- Introduction of Functional Groups: Subsequent reactions introduce the sulfone group and other necessary substituents to achieve the final structure.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .

Etarotene has potential applications in various fields:

- Dermatology: It is being investigated for the treatment of skin conditions like acne and psoriasis due to its ability to modulate keratinocyte differentiation.

- Oncology: Research suggests that etarotene may have anticancer properties, particularly in skin cancers and possibly other malignancies .

- Cosmetic Industry: Its effects on skin cell turnover make it a candidate for inclusion in anti-aging formulations.

Studies on etarotene's interactions indicate that it can influence various metabolic pathways:

- Drug Interactions: Etarotene may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such drugs.

- Biological Pathways: Its modulation of retinoic acid signaling pathways suggests potential interactions with other retinoids and compounds involved in similar metabolic processes .

Etarotene is part of a broader class of retinoids known as arotinoids. Here are some similar compounds along with a comparison highlighting etarotene's uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acitretin | A second-generation retinoid | Primarily used for psoriasis; less potent than etarotene in certain contexts |

| Temarotene | Another arotinoid derivative | Exhibits distinct pharmacokinetics compared to etarotene |

| Etretinate | An ester form of etretin | Has longer half-life but similar therapeutic uses |

| Ro 10-9359 | A related retinoid | Used in similar applications but differs in receptor affinity |

Etarotene stands out due to its specific sulfone modification, which enhances its stability and bioactivity compared to other retinoids. This modification allows for improved receptor binding and potentially reduced side effects associated with traditional retinoids.

Synthetic Routes

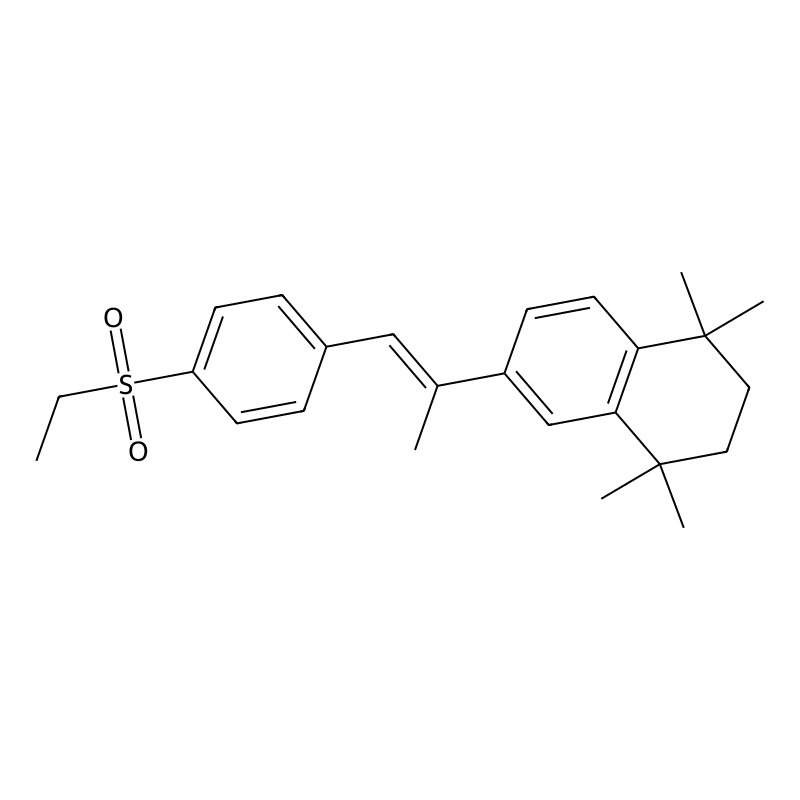

Etarotene, chemically known as 6-[(E)-1-(4-ethylsulfonylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene with molecular formula C₂₅H₃₂O₂S, represents a synthetic arotinoid compound that requires sophisticated chemical synthesis approaches [1] [2]. The synthetic methodology involves multiple sequential steps that must be carefully controlled to achieve high yields and purity of the final product.

Formation of Arotinoid Backbone

The synthesis of etarotene begins with the construction of the characteristic arotinoid backbone, which forms the core structural framework of the molecule [4]. This process involves the formation of a tetrahydronaphthalene derivative bearing specific methyl substitutions that define the three-dimensional structure essential for biological activity.

The arotinoid backbone formation typically proceeds through a multi-step synthetic sequence involving the use of tetrahydronaphthalene precursors . The initial steps require careful selection of starting materials that possess the appropriate substitution patterns to allow for subsequent functionalization. The synthesis employs organic bases such as lithium diisopropylamide or sodium hydride to facilitate key bond-forming reactions under controlled temperature conditions ranging from 60-80°C .

Key transformations in this stage include Friedel-Crafts acylation reactions and subsequent reduction processes that establish the tetramethyl substitution pattern characteristic of etarotene [5] [6]. The reaction conditions typically require inert atmosphere protection using nitrogen or argon gas to prevent oxidative degradation of sensitive intermediates. Solvent systems commonly employed include toluene and tetrahydrofuran, which provide appropriate solvation while maintaining reaction selectivity.

The stereochemical control during backbone formation is critical, as the final biological activity of etarotene depends on the precise three-dimensional arrangement of functional groups [7]. This requirement necessitates the use of stereoselective synthetic methodologies, often involving asymmetric catalysis or chiral auxiliaries to ensure the correct geometric configuration of the molecule.

The ethylsulfonyl group represents a crucial structural element that distinguishes etarotene from other retinoid compounds and contributes significantly to its unique biological properties [8]. The introduction of this functional group occurs through a sulfonation reaction that requires precise control of reaction conditions to achieve optimal yields while minimizing side product formation.

The ethylsulfonyl group introduction is accomplished through treatment of the arotinoid backbone with ethylsulfonyl chloride in the presence of a suitable base catalyst . This reaction typically proceeds under mild conditions at temperatures ranging from 0-25°C to prevent decomposition of the sensitive sulfonyl chloride reagent. The reaction requires an inert atmosphere to exclude moisture, which would lead to hydrolysis of the sulfonyl chloride and formation of undesired byproducts.

Common base catalysts employed in this transformation include triethylamine, pyridine, or N,N-diisopropylethylamine, which serve to neutralize the hydrogen chloride generated during the sulfonation process [9]. The choice of base is critical, as it must be sufficiently nucleophilic to activate the substrate while avoiding interference with the electrophilic sulfonyl chloride reagent.

Solvent selection for the ethylsulfonyl introduction step typically involves dichloromethane or N,N-dimethylformamide, which provide appropriate solvation for both the substrate and reagents while maintaining reaction selectivity . The reaction typically requires 2-4 hours for completion, with progress monitored through thin-layer chromatography or high-performance liquid chromatography analysis.

The stoichiometry of the sulfonation reaction requires careful optimization, with typical protocols employing 1.2-1.5 equivalents of ethylsulfonyl chloride relative to the substrate to ensure complete conversion while minimizing waste . The excess reagent also serves to drive the equilibrium toward product formation and compensate for any hydrolysis that may occur during the reaction.

Purification Techniques

The purification of etarotene requires sophisticated separation techniques due to the structural complexity of the molecule and the potential presence of closely related synthetic byproducts [10] [11]. Multiple purification strategies are typically employed in sequence to achieve the high purity levels required for pharmaceutical applications.

Column chromatography represents the primary purification method for etarotene, utilizing silica gel or alumina as the stationary phase [10] [12]. The separation is typically accomplished using gradient elution systems that progressively increase the polarity of the mobile phase to achieve optimal resolution of the desired product from impurities. Common solvent systems include hexane-ethyl acetate gradients or dichloromethane-methanol mixtures, with the specific composition optimized based on the polarity characteristics of the target compound and impurities.

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for etarotene [13] [14]. Reversed-phase C18 or C30 columns are typically employed with mobile phases consisting of acetonitrile-methanol-water mixtures [13]. The chromatographic conditions are optimized to achieve baseline separation of etarotene from structural analogs and synthetic precursors, with typical analysis times ranging from 15-30 minutes.

Crystallization techniques provide an additional purification approach that can achieve high purity levels while removing trace impurities that may not be effectively separated by chromatographic methods [15]. The crystallization of etarotene typically employs dichloromethane-ethanol solvent systems, with the specific ratio optimized to achieve optimal crystal formation while maintaining high yields [15]. The crystallization process often involves slow cooling or controlled evaporation to promote the formation of high-quality crystals with minimal defects.

Supercritical fluid extraction represents an emerging purification technique that offers advantages in terms of environmental impact and processing efficiency [11]. This method utilizes supercritical carbon dioxide as the extraction solvent, often with small amounts of polar co-solvents such as ethanol to modify selectivity. The technique is particularly attractive for large-scale production due to the ease of solvent removal and the environmentally benign nature of carbon dioxide.

Industrial Production Methods

Industrial production of etarotene requires scaling up the laboratory synthetic procedures while maintaining product quality and implementing cost-effective manufacturing processes [16] [17]. The industrial synthesis must address challenges related to reaction scale-up, heat and mass transfer, waste minimization, and regulatory compliance.

Large-scale production of etarotene typically employs continuous flow processing techniques that offer advantages in terms of heat management, reaction control, and product consistency [18]. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, which are critical for maintaining product quality at industrial scales.

The industrial production process incorporates extensive process analytical technology to monitor reaction progress and product quality in real-time [16]. This includes in-line spectroscopic monitoring using near-infrared or Raman spectroscopy to track reaction conversion and detect the formation of impurities. Such monitoring systems enable rapid response to process deviations and help maintain consistent product quality.

Waste minimization represents a critical consideration in industrial etarotene production, with emphasis on solvent recovery and recycling systems [16]. The production process typically incorporates distillation units for solvent recovery and waste treatment systems to handle aqueous waste streams. Green chemistry principles are increasingly being implemented to reduce the environmental impact of the manufacturing process.

Quality control in industrial production involves comprehensive analytical testing using multiple complementary techniques to ensure product purity and potency [16]. This includes high-performance liquid chromatography for purity analysis, mass spectrometry for structural confirmation, and nuclear magnetic resonance spectroscopy for detailed structural verification.

Analytical Methods for Identification and Quantification

The analytical characterization of etarotene requires a comprehensive suite of analytical techniques that provide both qualitative identification and quantitative determination capabilities [13] [19]. These methods must be capable of detecting trace impurities and degradation products while providing accurate quantification over a wide concentration range.

High-performance liquid chromatography represents the gold standard for etarotene analysis, offering excellent separation efficiency and quantitative accuracy [13] [20]. The method typically employs reversed-phase C18 columns with mobile phases consisting of acetonitrile-methanol-water mixtures optimized for baseline separation of etarotene from related compounds [13]. Detection is accomplished using ultraviolet-visible spectrophotometry at wavelengths between 280-350 nm, where etarotene exhibits strong absorption due to its conjugated aromatic system.

The high-performance liquid chromatography method for etarotene analysis typically achieves detection limits in the range of 0.1-1.0 μg/mL with linear dynamic ranges spanning two to three orders of magnitude [13] [21]. Method validation parameters include accuracy, precision, linearity, specificity, and robustness, all of which must meet stringent pharmaceutical industry standards for analytical methods.

Liquid chromatography-mass spectrometry provides enhanced specificity and sensitivity for etarotene analysis through the combination of chromatographic separation with mass spectrometric detection [22] [23]. The method typically employs electrospray ionization or atmospheric pressure chemical ionization to generate molecular ions, which are then analyzed using quadrupole or time-of-flight mass analyzers [22]. This approach offers detection limits in the range of 0.01-0.1 ng/mL, making it suitable for trace analysis applications.

Mass spectrometric analysis of etarotene typically generates protonated molecular ions at m/z 397 [M+H]⁺ along with characteristic fragment ions that provide structural confirmation [4] [22]. Common fragmentation patterns include loss of the ethylsulfonyl group (m/z 305) and cleavage of the arotinoid backbone to generate diagnostic fragment ions. These fragmentation patterns serve as fingerprints for structural identification and confirmation of compound identity.

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for etarotene, enabling complete characterization of the molecular structure and stereochemistry [24] [25]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the various proton environments within the molecule, including the aromatic protons of the tetrahydronaphthalene and phenyl rings, the vinyl proton of the central double bond, and the aliphatic protons of the methyl and ethyl groups.

The nuclear magnetic resonance analysis of etarotene typically requires sample concentrations in the range of 1-10 mg/mL in deuterated solvents such as chloroform-d or dimethyl sulfoxide-d₆ [26]. The spectra are acquired using high-field instruments operating at frequencies of 400-600 MHz to achieve optimal resolution and sensitivity [27] [28]. Advanced two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy provide additional structural information for complex structural elucidation.

Fourier transform infrared spectroscopy serves as a complementary analytical technique for etarotene characterization, providing information about functional groups and molecular vibrations [29] [30]. The infrared spectrum of etarotene exhibits characteristic absorption bands for the sulfonyl group (S=O stretching around 1150-1350 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and aliphatic C-H stretching (2800-3000 cm⁻¹) [29].

The Fourier transform infrared analysis of etarotene can be performed using attenuated total reflectance sampling techniques, which require minimal sample preparation and provide rapid analysis times of 5-15 minutes [29] [31]. This technique is particularly valuable for quality control applications where rapid screening of multiple samples is required.

Ultraviolet-visible spectrophotometry provides a simple and cost-effective method for etarotene quantification based on the strong absorption of the conjugated aromatic system [32]. The ultraviolet spectrum of etarotene typically exhibits absorption maxima between 280-320 nm, with the exact wavelength depending on the solvent system employed [32]. This method offers detection limits in the range of 1-10 μg/mL and is suitable for routine quality control applications.

Gas chromatography-mass spectrometry can be employed for etarotene analysis following appropriate derivatization to increase volatility [12]. This technique offers high sensitivity with detection limits in the range of 0.1-1.0 ng/mL, but requires additional sample preparation steps that may limit its practical application for routine analysis.

The selection of appropriate analytical methods for etarotene analysis depends on the specific analytical requirements, including sensitivity, specificity, sample throughput, and cost considerations. For pharmaceutical quality control applications, high-performance liquid chromatography with ultraviolet detection typically provides the optimal balance of analytical performance and practical considerations. For research applications requiring trace analysis or structural confirmation, liquid chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy may be more appropriate choices.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

Dates

2: Xue GZ, Zheng ZS, Chen RZ, Lloyd MB, Prystowsky JH. Phorbol 12-myristate 13-acetate inhibits epidermal growth factor signalling in human keratinocytes, leading to decreased ornithine decarboxylase activity. Biochem J. 1996 Oct 15;319 ( Pt 2):641-8. PubMed PMID: 8912706; PubMed Central PMCID: PMC1217815.

3: Wyss R, Bucheli F. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. III. Determination of the arotinoid sumarotene and its Z-isomer in human and animal plasma. J Chromatogr. 1992 Apr 15;576(1):111-20. PubMed PMID: 1500445.